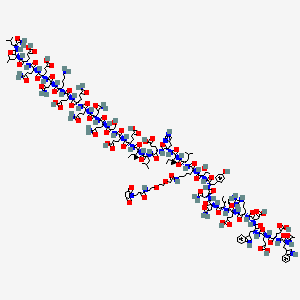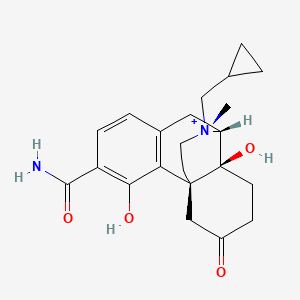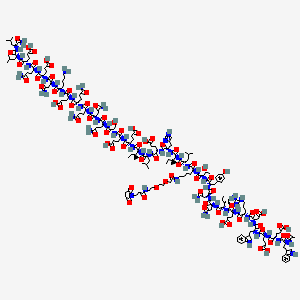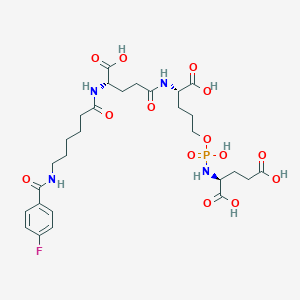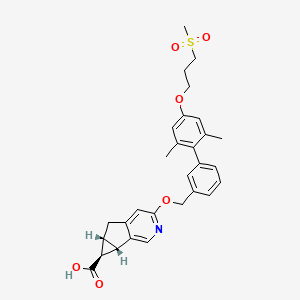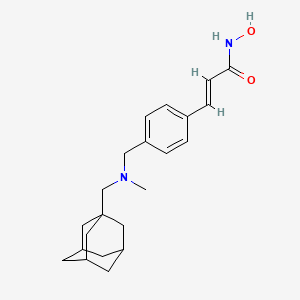
Martinostat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Martinostat is a histone deacetylase inhibitor that is potent against recombinant class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) with low nanomolar affinities . It is used primarily in the field of neuroepigenetics for imaging and quantifying histone deacetylase activity in the brain and peripheral organs using positron emission tomography .
Métodos De Preparación
Martinostat is synthesized through a series of chemical reactions. The synthetic route involves reductive amination followed by conversion into a hydroxamic acid in the presence of hydroxylamine and sodium hydroxide . The detailed reaction conditions and industrial production methods are not extensively documented in the available literature.
Análisis De Reacciones Químicas
Martinostat undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are not commonly associated with this compound due to its stable structure.
Substitution: this compound can undergo substitution reactions, particularly at the amine and hydroxamic acid functional groups.
Common Reagents and Conditions: Hydroxylamine and sodium hydroxide are commonly used in the synthesis of this compound.
Major Products: The primary product of these reactions is this compound itself, with potential minor by-products depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Martinostat has several scientific research applications:
Neuroepigenetics: It is used to study the role of histone deacetylases in the brain and their involvement in neuropsychiatric and neurodegenerative diseases.
Positron Emission Tomography: When tagged with the radioisotope carbon-11, this compound can be used to quantify histone deacetylase activity in vivo.
Mecanismo De Acción
Martinostat exerts its effects by inhibiting histone deacetylases, which are enzymes responsible for the deacetylation of lysine residues on the N-terminal part of core histones (H2A, H2B, H3, and H4) . This inhibition leads to increased acetylation of histones, resulting in changes in gene expression and epigenetic regulation . This compound exhibits selectivity for class I histone deacetylases (isoforms 1-3) and class IIb histone deacetylase (isoform 6) .
Comparación Con Compuestos Similares
Martinostat is compared with other histone deacetylase inhibitors such as vorinostat, entinostat, and crebinostat . These compounds share similar mechanisms of action but differ in their selectivity and potency against various histone deacetylase isoforms. This compound is unique in its high selectivity for class I histone deacetylases and its use in positron emission tomography imaging .
Similar Compounds
Vorinostat: A histone deacetylase inhibitor used in cancer treatment.
Entinostat: Another histone deacetylase inhibitor with applications in cancer therapy.
Crebinostat: A histone deacetylase inhibitor with potential therapeutic applications in various diseases.
Propiedades
Número CAS |
1629052-58-9 |
|---|---|
Fórmula molecular |
C22H30N2O2 |
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
(E)-3-[4-[[1-adamantylmethyl(methyl)amino]methyl]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C22H30N2O2/c1-24(14-17-4-2-16(3-5-17)6-7-21(25)23-26)15-22-11-18-8-19(12-22)10-20(9-18)13-22/h2-7,18-20,26H,8-15H2,1H3,(H,23,25)/b7-6+ |
Clave InChI |
WNIDBXBLQFPAJA-VOTSOKGWSA-N |
SMILES isomérico |
CN(CC1=CC=C(C=C1)/C=C/C(=O)NO)CC23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CN(CC1=CC=C(C=C1)C=CC(=O)NO)CC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B10815377.png)


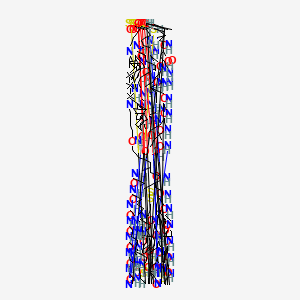
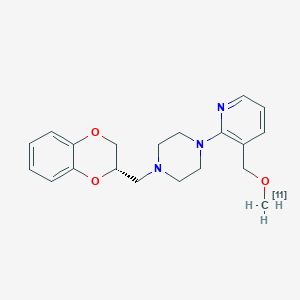
![6-[2-Formamido-4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10815416.png)
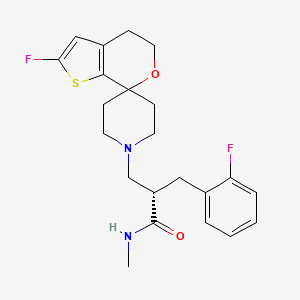
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815433.png)
